BenchChemオンラインストアへようこそ!

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-

Drug design Chelating agent design LogP optimization

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- (CAS 5502-60-3, PubChem CID is a synthetic glycine derivative whose IUPAC name is 2-[[2-(4-bromoanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid. It is composed of a 4-bromophenyl amide motif covalently linked to a glycine backbone further N-functionalized with a carboxymethyl group, yielding an N,N-bis(carboxymethyl)-glycine 4-bromophenylamide structure with molecular formula C12H13BrN2O5 and molecular weight 345.15 g/mol.

Molecular Formula C12H13BrN2O5
Molecular Weight 345.15 g/mol
CAS No. 5502-60-3
Cat. No. B3053652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-
CAS5502-60-3
Molecular FormulaC12H13BrN2O5
Molecular Weight345.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CN(CC(=O)O)CC(=O)O)Br
InChIInChI=1S/C12H13BrN2O5/c13-8-1-3-9(4-2-8)14-10(16)5-15(6-11(17)18)7-12(19)20/h1-4H,5-7H2,(H,14,16)(H,17,18)(H,19,20)
InChIKeyPDCSCUOOLRQXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- (CAS 5502-60-3): A Brominated Arylamide Diacid Building Block for Chelate and Probe Design


Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- (CAS 5502-60-3, PubChem CID 450142) is a synthetic glycine derivative whose IUPAC name is 2-[[2-(4-bromoanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid [1]. It is composed of a 4-bromophenyl amide motif covalently linked to a glycine backbone further N-functionalized with a carboxymethyl group, yielding an N,N-bis(carboxymethyl)-glycine 4-bromophenylamide structure with molecular formula C12H13BrN2O5 and molecular weight 345.15 g/mol [1]. The compound possesses three acidic protons (two carboxylic acid groups and one amide NH), a predicted XLogP3 of -1.2, topological polar surface area of 107 Ų, and seven rotatable bonds [1]. These features place it within the class of functionalized iminodiacetic acid derivatives, commonly utilized as metal-chelating scaffolds, intermediate building blocks, or bioconjugation handles.

Why Simple 4-Bromoaniline or Iminodiacetic Acid Derivatives Cannot Replace Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-


This compound presents three functional handles—a 4-bromophenyl group, a secondary amide NH, and two free carboxylic acid moieties—within a single molecule, enabling divergent reactivity not found in simpler surrogates such as 4-bromoaniline, N-(4-bromophenyl)glycine, or unsubstituted iminodiacetic acid [1]. The bromine atom provides a site for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), while the two carboxylic acid groups confer aqueous solubility, metal-chelating ability, and the capacity for orthogonal amidation or esterification. Computed physicochemical differences versus des-carboxymethyl or des-bromo analogs are substantial: the XLogP3 of -1.2 is >2 log units more hydrophilic than N-(4-bromophenyl)glycine (XLogP3 ≈ 1.0), and the topological polar surface area of 107 Ų is approximately 2-fold larger than that of 4-bromoacetanilide [1]. These differences directly impact solubility, membrane permeability, and pharmacokinetic behavior, making generic substitution scientifically unjustifiable without explicitly validating the functional relevance of each appendage in the target assay.

Quantitative Differentiation Evidence for Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- Against Closest Analogs and Alternatives


Hydrophilicity Advantage Over N-(4-Bromophenyl)glycine and Des-carboxymethyl Analogs

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- exhibits a computed partition coefficient (XLogP3) of -1.2, indicating substantially higher hydrophilicity than the des-carboxymethyl comparator N-(4-bromophenyl)glycine, which has a computed XLogP3 of approximately 1.0 [1][2]. This difference of ~2.2 log units corresponds to a >100-fold difference in the octanol-water partition coefficient, which directly influences aqueous solubility, formulation compatibility, and in vivo pharmacokinetic behavior.

Drug design Chelating agent design LogP optimization

Enhanced Metal-Chelating Capacity Versus Simple Bromoaniline Derivatives

The target compound bears two carboxymethyl groups adjacent to the central amine nitrogen, forming an N,N-bis(carboxymethyl) glycine motif structurally analogous to nitrilotriacetic acid (NTA) [1]. In contrast, simple 4-bromoaniline or 4-bromoacetanilide lacks any carboxylic acid functionality. The presence of two carboxylate donors quantitatively increases the metal-coordination denticity from 0 to ≥3 (amine nitrogen + two carboxylate oxygens), enabling the formation of stable 1:1 metal complexes that cannot be achieved by the comparator.

Coordination chemistry Radiopharmaceutical precursor Metal chelator design

Topological Polar Surface Area Advantage for CNS Exclusion vs. More Lipophilic Brominated Analogs

The topological polar surface area (TPSA) of Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- is computed as 107 Ų [1]. This value is significantly above the widely accepted CNS penetration threshold of <60–70 Ų (for passive BBB permeation) and exceeds the TPSA of N-(4-bromophenyl)acetamide (~29 Ų) by ~78 Ų. The 3.7-fold higher TPSA quantitatively predicts that the target compound will exhibit substantially lower passive blood-brain barrier penetration than simpler brominated aryl amides.

CNS drug design Blood-brain barrier penetration Peripheral restriction

Commercially Available Purity Specification (≥95%) and Storage Stability Profile

Supplier technical specifications for CAS 5502-60-3 consistently report a minimum purity of 95% (HPLC) with room-temperature storage stability [1]. In contrast, simpler analogs such as N-(4-bromophenyl)glycine are often supplied at 97% purity but exhibit more variable batch-to-batch consistency due to the absence of the polar carboxymethyl groups that enhance crystallinity and reduce hygroscopic degradation. The defined purity specification enables quantitative dosing in biochemical assays without requiring additional purification steps.

Chemical procurement Quality control Research supply chain

Hydrogen Bond Donor/Acceptor Profile for Target Engagement vs. Mono-Acidic or Mono-Amide Analogs

The target compound possesses 3 hydrogen bond donors (two COOH + one amide NH) and 6 hydrogen bond acceptors (two C=O from COOH, one amide C=O, one amine N, plus two additional O from COOH) [1]. In comparison, N-(4-bromophenyl)glycine has 2 HBD and 3 HBA [2]. The 3/6 HBD/HBA profile of the target compound provides a richer hydrogen-bonding pharmacophore, potentially enabling more specific recognition by proteins with complementary polar binding pockets, while the 2/3 profile of the comparator may be insufficient to achieve comparable binding affinity.

Structure-based drug design Hydrogen bonding Protein-ligand interactions

Rotatable Bond Flexibility for Induced-Fit Binding vs. Rigid Brominated Aromatic Scaffolds

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- contains 7 rotatable bonds [1], compared to 3 rotatable bonds in 4-bromoacetanilide and 4 in N-(4-bromophenyl)glycine. While higher flexibility generally incurs a greater entropic penalty upon binding, it also enables the compound to adopt conformations that can productively engage shallow or irregular binding pockets. The 2.3-fold higher rotatable bond count versus 4-bromoacetanilide provides a quantitatively distinct conformational landscape.

Conformational flexibility Molecular recognition Entropic penalty

Recommended Application Scenarios for Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- Based on Quantitative Differentiation Evidence


Metal-Chelating Probe for Radiopharmaceutical or Contrast Agent Development

The compound's N,N-bis(carboxymethyl) scaffold, providing ≥3 donor atoms, makes it a viable precursor for radiometal-chelate conjugates (e.g., 99mTc or 68Ga) [1]. The 4-bromophenyl group serves as a site for further functionalization via Suzuki coupling to attach targeting vectors (peptides, antibodies). The computed TPSA of 107 Ų predicts restricted CNS penetration, which is desirable for peripheral imaging agents to minimize background brain uptake [1].

Hydrophilic Brominated Building Block for Fragment-Based Drug Discovery Libraries

With an XLogP3 of -1.2 and TPSA of 107 Ų, this compound fills a gap in fragment libraries that are often biased toward lipophilic brominated aromatics [1][2]. It can serve as a fragment hit for targets requiring polar interactions in the binding site, offering both a bromine atom for X-ray anomalous scattering phasing and carboxylic acid groups for salt-bridge formation with basic protein residues.

Reference Standard for HPLC Method Development and Metabolite Identification

Supplier specifications of ≥95% purity (HPLC) with room-temperature storage stability [3] support its use as a reference standard for analytical method development. The distinctive UV absorbance of the 4-bromophenyl chromophore and the compound's high aqueous solubility (predicted from XLogP3 = -1.2) facilitate its detection and quantification in complex biological matrices without requiring organic solvent extraction [1].

Scaffold for Peripheral Serine Protease Inhibitor Design (e.g., FXIa)

The combination of a brominated aryl group, an amide bond, and two free carboxylic acids provides a structural framework amenable to structure-activity relationship expansion for serine protease inhibitors. Patent literature [4] describes substituted glycine derivatives as FXIa inhibitors, where the carboxymethyl groups may engage the S1 pocket or solvent-exposed regions. The high TPSA and low XLogP3 minimize the risk of CNS-related off-target effects [1].

Quote Request

Request a Quote for Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.